

Application Notes & Protocols: Leveraging 2-Iodooxazole for the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: *2-Iodooxazole*

Cat. No.: B2367723

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Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Iodooxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention from medicinal chemists due to its prevalence in natural products and its role as a bioisostere in drug design.^[1] This scaffold is a key component in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.^{[2][3][4]} The structure of oxazole derivatives allows for diverse, weak interactions such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, making them versatile frameworks for developing targeted therapeutics.^[2]

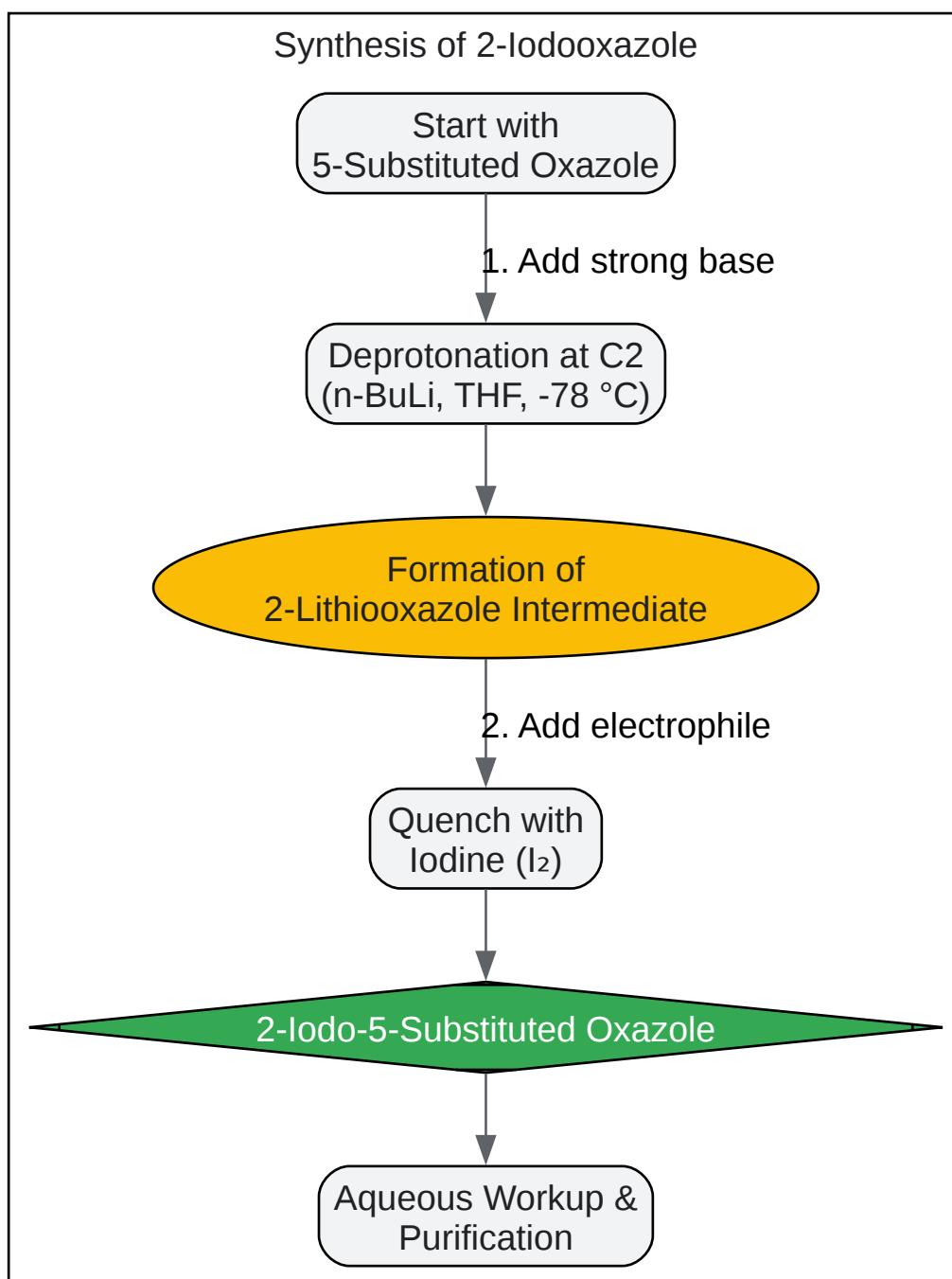
Among functionalized oxazoles, **2-iodooxazole** stands out as a particularly powerful and versatile building block. The introduction of an iodine atom at the C2 position creates a highly reactive site, primed for sophisticated molecular engineering. The carbon-iodine bond is susceptible to oxidative addition with palladium(0) catalysts, unlocking access to a suite of robust carbon-carbon and carbon-heteroatom bond-forming reactions.^[5] This strategic placement of iodine transforms the simple oxazole core into a versatile platform for constructing complex, highly functionalized molecules with significant potential for drug discovery.

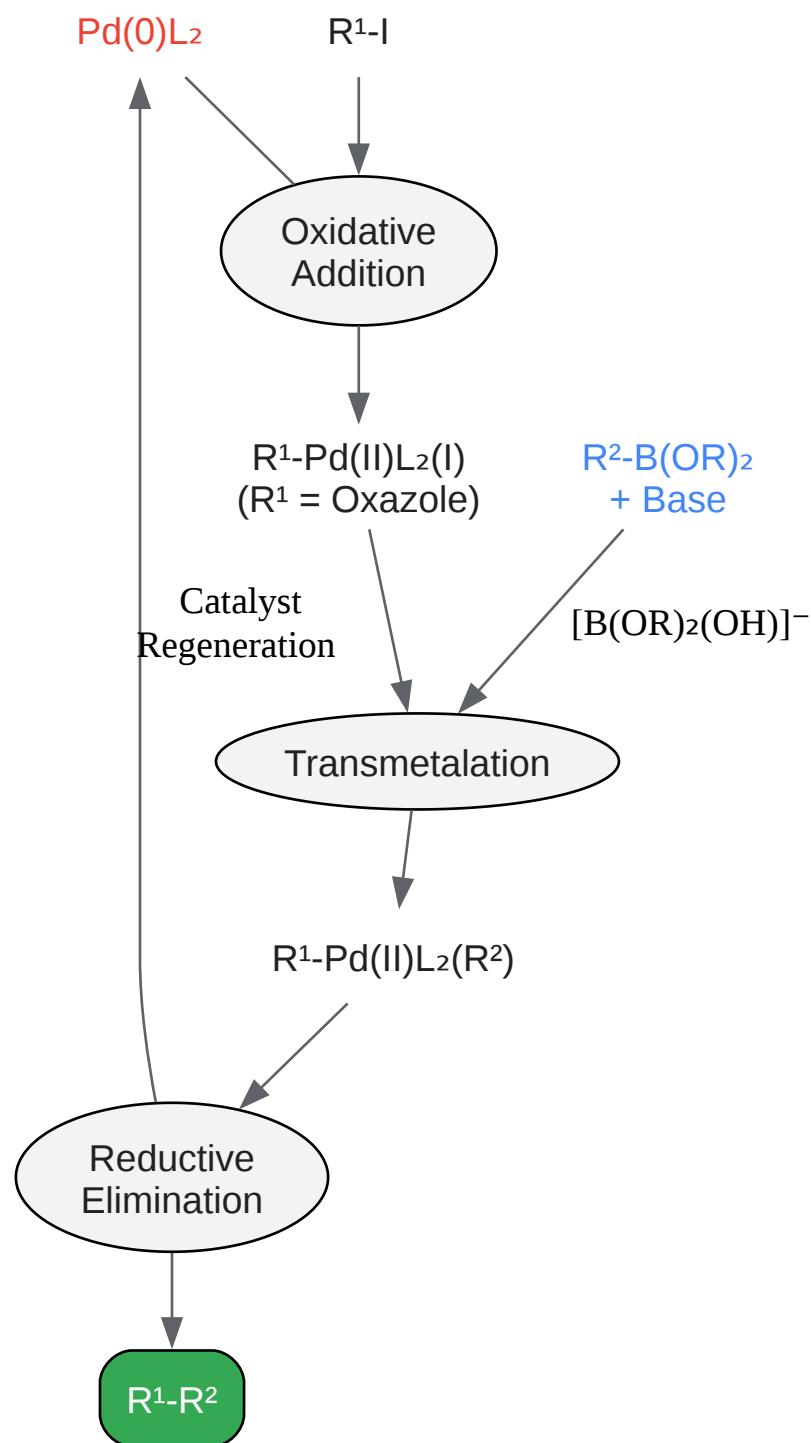
This guide provides an in-depth exploration of the synthesis and application of **2-iodooxazoles**, with a focus on detailed protocols for palladium-catalyzed cross-coupling reactions—the cornerstone of their utility in modern medicinal chemistry.

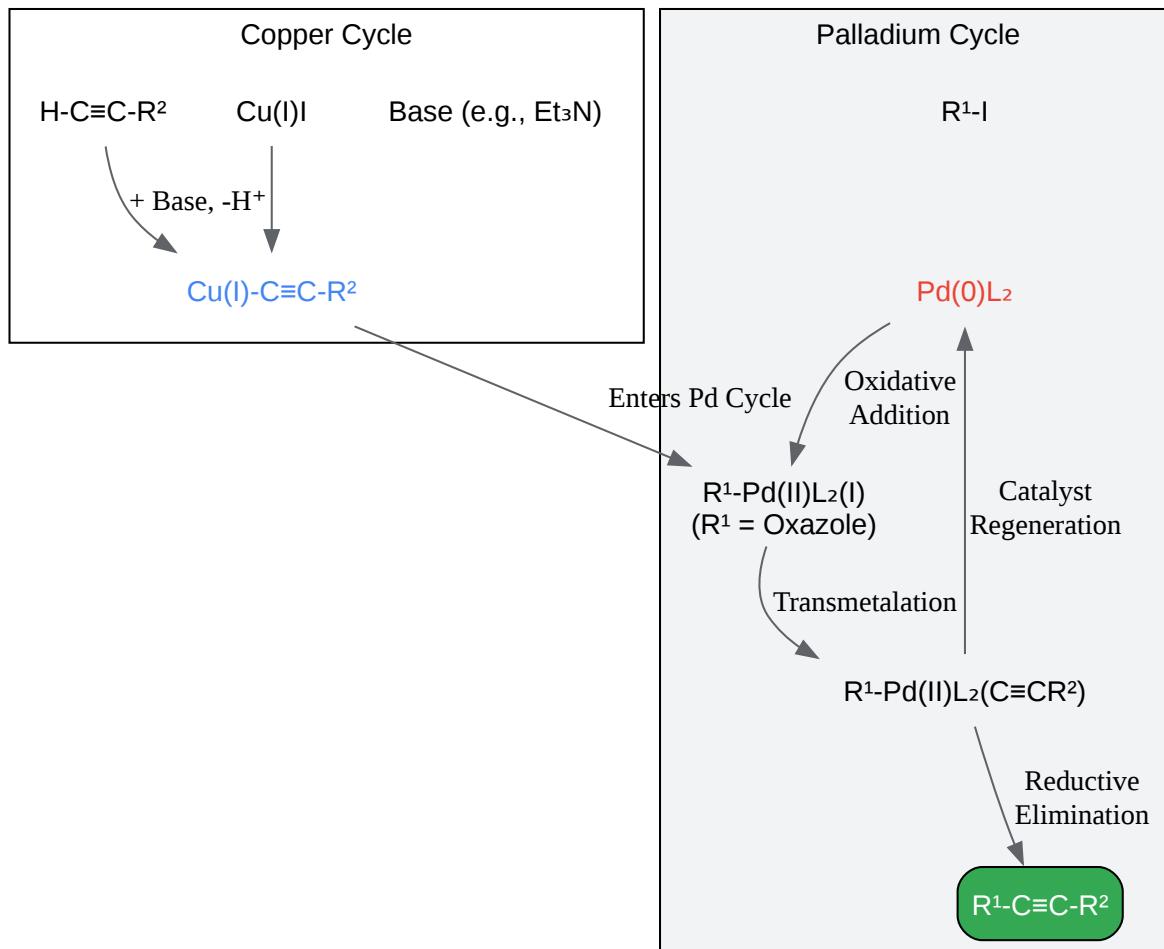
Part 1: Synthesis of the 2-Iodoxxazole Precursor

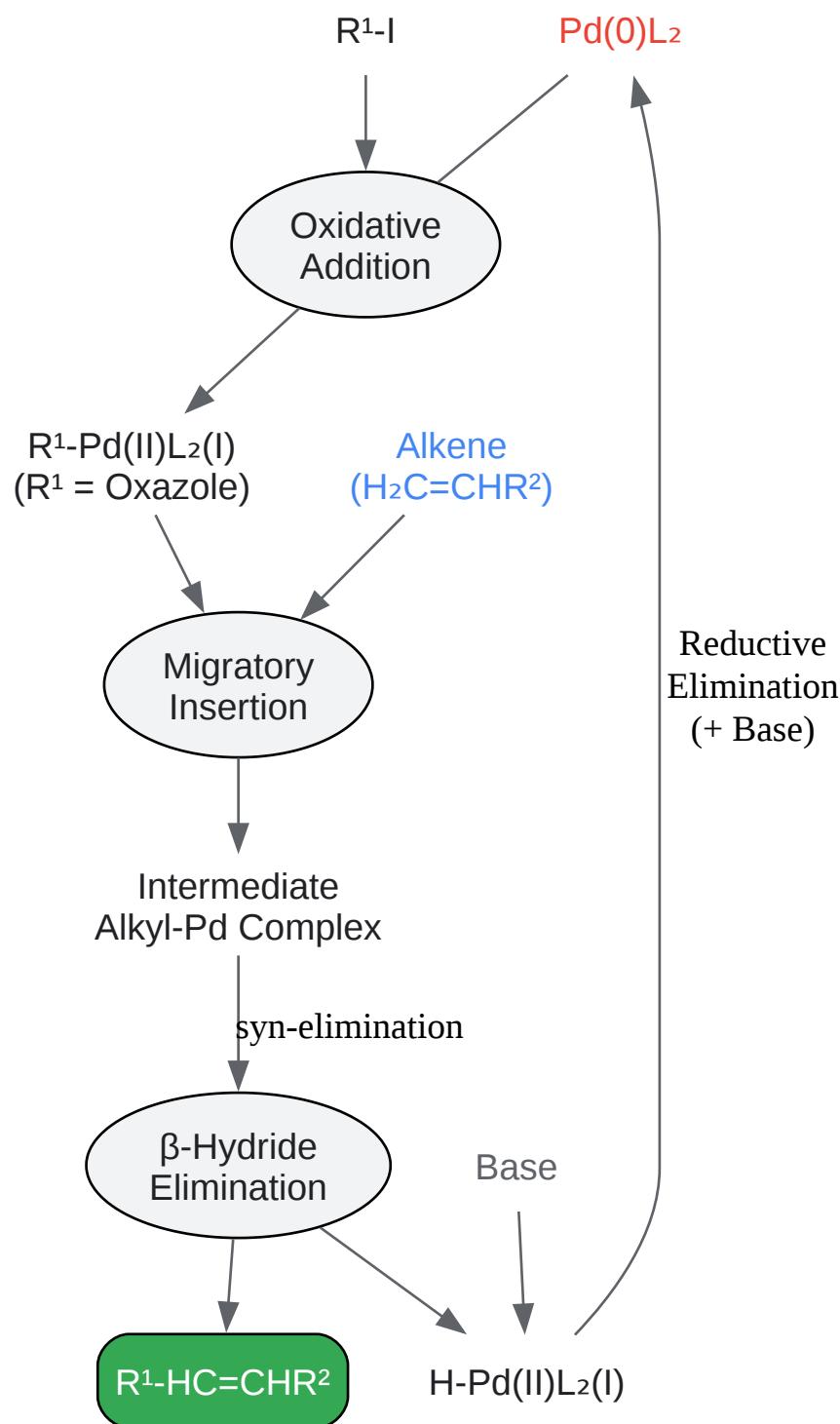
The most direct and commonly employed method for synthesizing **2-iodooxazoles** involves a lithiation-iodination sequence starting from a 5-substituted oxazole. This process leverages the acidity of the C2 proton, which can be selectively removed by a strong base to form a lithiated intermediate, subsequently quenched with an iodine source.[\[5\]](#)

Workflow for 2-Iodoxxazole Synthesis







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